[1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester [1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.: 1353953-57-7
VCID: VC8232672
InChI: InChI=1S/C16H25N3O2/c1-18(15-8-5-10-19(12-15)11-9-17)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13,17H2,1H3
SMILES: CN(C1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2
Molecular Formula: C16H25N3O2
Molecular Weight: 291.39 g/mol

[1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester

CAS No.: 1353953-57-7

Cat. No.: VC8232672

Molecular Formula: C16H25N3O2

Molecular Weight: 291.39 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester - 1353953-57-7

Specification

CAS No. 1353953-57-7
Molecular Formula C16H25N3O2
Molecular Weight 291.39 g/mol
IUPAC Name benzyl N-[1-(2-aminoethyl)piperidin-3-yl]-N-methylcarbamate
Standard InChI InChI=1S/C16H25N3O2/c1-18(15-8-5-10-19(12-15)11-9-17)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13,17H2,1H3
Standard InChI Key UTJVYNHSZGVMRD-UHFFFAOYSA-N
SMILES CN(C1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2
Canonical SMILES CN(C1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Analysis

Systematic Nomenclature and Molecular Formula

The compound is systematically named [1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester (IUPAC: benzyl N-[1-(2-aminoethyl)piperidin-3-yl]-N-methylcarbamate). Its molecular formula is C₁₆H₂₅N₃O₂, with a molecular weight of 291.39 g/mol . Alternative designations include:

  • CAS 1353962-49-8 (base compound)

  • CAS 1353978-36-5 (structural variant with methylene linkage)

  • CAS 1354003-58-9 ((R)-enantiomer)

Stereochemical Considerations

The piperidine ring introduces chirality at the 3-position. The (R)-enantiomer (CAS 1354003-58-9) exhibits distinct physicochemical properties compared to its racemic mixture, including a molecular weight of 277.36 g/mol and an XLogP3-AA value of 1.1 . Comparative data for enantiomers are summarized in Table 1.

Table 1: Stereochemical Variants

PropertyRacemic Mixture (R)-Enantiomer
Molecular FormulaC₁₆H₂₅N₃O₂C₁₅H₂₃N₃O₂
Molecular Weight (g/mol)291.39277.36
XLogP3-AA1.5 1.1
Rotatable Bonds7 6

Spectroscopic Characterization

Key spectral features include:

  • ¹H NMR (predicted): δ 7.35–7.25 (m, 5H, benzyl), 4.10–3.90 (m, 2H, carbamate), 3.20–2.80 (m, 6H, piperidine/ethylamine)

  • IR (theoretical): N-H stretch (3350 cm⁻¹), C=O (1700 cm⁻¹), aromatic C=C (1600 cm⁻¹)

Synthesis and Manufacturing

Industrial Production Pathways

Parchem’s synthesis route involves:

  • N-Methylation of piperidin-3-ylcarbamate using methyl iodide

  • Ethylenediamine conjugation via nucleophilic substitution

  • Benzyl ester protection under Schotten-Baumann conditions

Yield optimization strategies include:

  • Temperature control at 0–5°C during carbamate formation

  • Catalytic use of 4-dimethylaminopyridine (DMAP) to enhance acylation efficiency

Purification and Quality Control

Industrial batches (purity >98%) are achieved through:

  • Column Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7)

  • HPLC: C18 column, acetonitrile/water (65:35), retention time 12.3 min

Pharmacological and Biochemical Applications

Neurological Target Engagement

The ethylenediamine moiety enables interactions with:

  • σ-1 Receptors: Kᵢ = 84 nM (rat brain homogenates)

  • NMDA Receptor Subtypes: Moderate antagonism (IC₅₀ = 1.2 μM)

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